molecular formula C16H24ClNO2 B444018 N-(5-chloro-2-methoxyphenyl)nonanamide

N-(5-chloro-2-methoxyphenyl)nonanamide

Cat. No.: B444018
M. Wt: 297.82g/mol
InChI Key: SQQDIXMNRUBZJE-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)nonanamide is a synthetic amide derivative characterized by a nonanamide chain linked to a substituted phenyl ring bearing chlorine and methoxy groups at the 5- and 2-positions, respectively. The chlorine substituent enhances lipophilicity and may influence metabolic stability compared to hydroxyl-bearing analogs like Nonivamide .

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)nonanamide

InChI

InChI=1S/C16H24ClNO2/c1-3-4-5-6-7-8-9-16(19)18-14-12-13(17)10-11-15(14)20-2/h10-12H,3-9H2,1-2H3,(H,18,19)

InChI Key

SQQDIXMNRUBZJE-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Acyl Chain Length: The C9 chain in Nonivamide and the target compound is critical for TRPV1 activation, as seen in capsaicin analogs. Shorter chains (e.g., C5 in ) may reduce potency .
  • Sulfonamide vs. Amide : Replacing the amide with a sulfonamide group () shifts biological activity from TRPV1 modulation to anti-convulsant or anti-hypertensive effects .

Physicochemical Properties

  • Lipophilicity: Chlorine increases logP compared to hydroxy groups, as seen in Nonivamide (logP ~3.5) vs. the target compound (estimated logP ~4.2). This could improve blood-brain barrier penetration but reduce aqueous solubility .
  • Molecular Weight: The target compound (~307.8 g/mol) falls within the acceptable range for drug-likeness, similar to Nonivamide (293.4 g/mol) .

Preparation Methods

Solvent Effects

  • Polar Aprotic Solvents : DCM and THF are optimal for both coupling methods, balancing reactant solubility and reaction kinetics.

  • Temperature : Room temperature (20–25°C) suffices for DCC-mediated coupling, while acid chloride reactions may benefit from mild heating (40°C) to accelerate kinetics.

Analytical Characterization

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₄ClNO₂
Molecular Weight303.75 g/mol
Melting Point98–102°C (lit.)
SolubilitySoluble in DCM, THF, ethanol

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.25 (d, J = 8.5 Hz, 1H, ArH), 6.85 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 6.75 (d, J = 2.5 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 2.35 (t, J = 7.5 Hz, 2H, COCH₂), 1.60–1.25 (m, 12H, CH₂), 0.90 (t, J = 6.8 Hz, 3H, CH₃).

  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C-O methoxy).

Comparative Analysis of Methodologies

ParameterDCC-Mediated CouplingAcid Chloride Method
Reaction Time12–18 hours4–6 hours
Yield70–75%85–90%
ByproductsDicyclohexylureaHCl, SO₂
ScalabilityModerateHigh
CostHigher (DCC cost)Lower (SOCl₂ cost)

The acid chloride method offers superior efficiency and yield, making it preferable for industrial applications despite requiring corrosive reagents.

Industrial-Scale Production Considerations

  • Reactor Design : Stainless steel or glass-lined reactors resist corrosion from SOCl₂ and HCl.

  • Waste Management : Neutralization of acidic byproducts with NaOH ensures compliance with environmental regulations.

  • Process Monitoring : In-line FTIR spectroscopy tracks reaction progression by monitoring carbonyl peak intensity .

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